molecular formula C17H19ClFNO B5115839 (3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine

(3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine

Cat. No. B5115839
M. Wt: 307.8 g/mol
InChI Key: VDGIHEJEQXETGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine, also known as TAK-875, is a potent and selective agonist of the G protein-coupled receptor GPR40. GPR40 is expressed in pancreatic beta cells and is involved in glucose-stimulated insulin secretion. TAK-875 has been extensively studied for its potential use in the treatment of type 2 diabetes.

Mechanism of Action

(3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine works by binding to and activating the GPR40 receptor in pancreatic beta cells. This leads to an increase in intracellular calcium levels and subsequent insulin secretion. (3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine is selective for GPR40 and does not activate other related receptors, which reduces the risk of side effects.
Biochemical and Physiological Effects:
(3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been shown to improve glucose control and increase insulin secretion in animal models of diabetes. In clinical trials, (3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been shown to lower blood glucose levels and improve glycemic control in patients with type 2 diabetes. (3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has also been shown to have a low risk of hypoglycemia, which is a common side effect of other diabetes medications.

Advantages and Limitations for Lab Experiments

One advantage of (3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine is that it is a potent and selective agonist of the GPR40 receptor, which reduces the risk of off-target effects. (3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has also been shown to have a low risk of hypoglycemia, which is a common side effect of other diabetes medications. One limitation of (3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine is that it has not been approved for clinical use in many countries, which limits its availability for research purposes.

Future Directions

Future research on (3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine could focus on its potential use in combination with other diabetes medications. (3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine could also be studied for its potential use in the treatment of other metabolic disorders, such as obesity and dyslipidemia. Further research could also be conducted to better understand the long-term safety and efficacy of (3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine.

Synthesis Methods

The synthesis of (3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine involves a multi-step process. The starting material is 3-chloro-4-fluoroaniline, which is reacted with 3-(4-methoxyphenyl)-1-methylpropylamine to form the intermediate (3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine. This intermediate is then subjected to further reactions to produce (3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine.

Scientific Research Applications

(3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been extensively studied for its potential use in the treatment of type 2 diabetes. In preclinical studies, (3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been shown to improve glucose control and increase insulin secretion in animal models of diabetes. In clinical trials, (3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been shown to lower blood glucose levels and improve glycemic control in patients with type 2 diabetes.

properties

IUPAC Name

3-chloro-4-fluoro-N-[4-(4-methoxyphenyl)butan-2-yl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFNO/c1-12(20-14-7-10-17(19)16(18)11-14)3-4-13-5-8-15(21-2)9-6-13/h5-12,20H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGIHEJEQXETGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.